

(E)-N-Methylcinnamylamine-d3 certificate of analysis

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Compound of Interest

Compound Name: (E)-N-Methylcinnamylamine-d3

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Technical Guide: (E)-N-Methylcinnamylamine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with **(E)-N-Methylcinnamylamine-d3**, a deuterated analog of N-Methylcinnamylamine. The information is intended to support research and development activities by providing key technical specifications and procedural insights.

Chemical and Physical Data

(E)-N-Methylcinnamylamine-d3 is a stable isotope-labeled compound valuable in various research applications, including as an internal standard in quantitative mass spectrometry analyses. The following table summarizes its key chemical and physical properties based on available data.

Property	Value
Analyte Name	(E)-N-Methylcinnamylamine-d3
Synonyms	(2E)-N-(Methyl-d3)-3-phenyl-2-propen-1-amine, (E)-N-(Methyl-d3)-3-phenyl-2-propen-1-amine hydrochloride
Molecular Formula	C ₁₀ H ₁₁ D ₃ CIN
Molecular Weight	186.7 g/mol
CAS Number	1795142-11-8
Unlabelled CAS Number	116939-14-1
Product Format	Neat
Isotopic Enrichment	Typically ≥98 atom % D
Storage Conditions	Store at room temperature
Stability	Stable under recommended storage conditions. Re-analysis of chemical purity is recommended after three years. [1] [2]

Experimental Protocols

The determination of purity and identity for **(E)-N-Methylcinnamylamine-d3** typically involves a combination of chromatographic and spectroscopic techniques. While a specific Certificate of Analysis was not publicly available, the following represents a standard analytical approach for this type of compound.

1. Identity Confirmation by Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of the deuterated compound.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Method:

- A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
- The solution is infused directly into the mass spectrometer or injected via a liquid chromatography system.
- Positive ion mode is typically used to observe the protonated molecule $[M+H]^+$.
- The instrument is scanned over a mass range that includes the expected m/z of the protonated molecule.
- The observed mass-to-charge ratio is compared to the theoretical exact mass of $C_{10}H_{11}D_3CN$.

2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the chemical purity of the compound by separating it from any potential impurities.
- Instrumentation: An HPLC system equipped with a UV detector.
- Method:
 - Mobile Phase Preparation: A mixture of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid to improve peak shape) is prepared. The exact ratio may be optimized but a common starting point is a gradient elution.
 - Sample Preparation: A known concentration of **(E)-N-Methylcinnamylamine-d3** is dissolved in the mobile phase.
 - Chromatographic Conditions:
 - Column: A C18 reverse-phase column is typically used.
 - Flow Rate: Approximately 1.0 mL/min.
 - Injection Volume: 5-10 μ L.

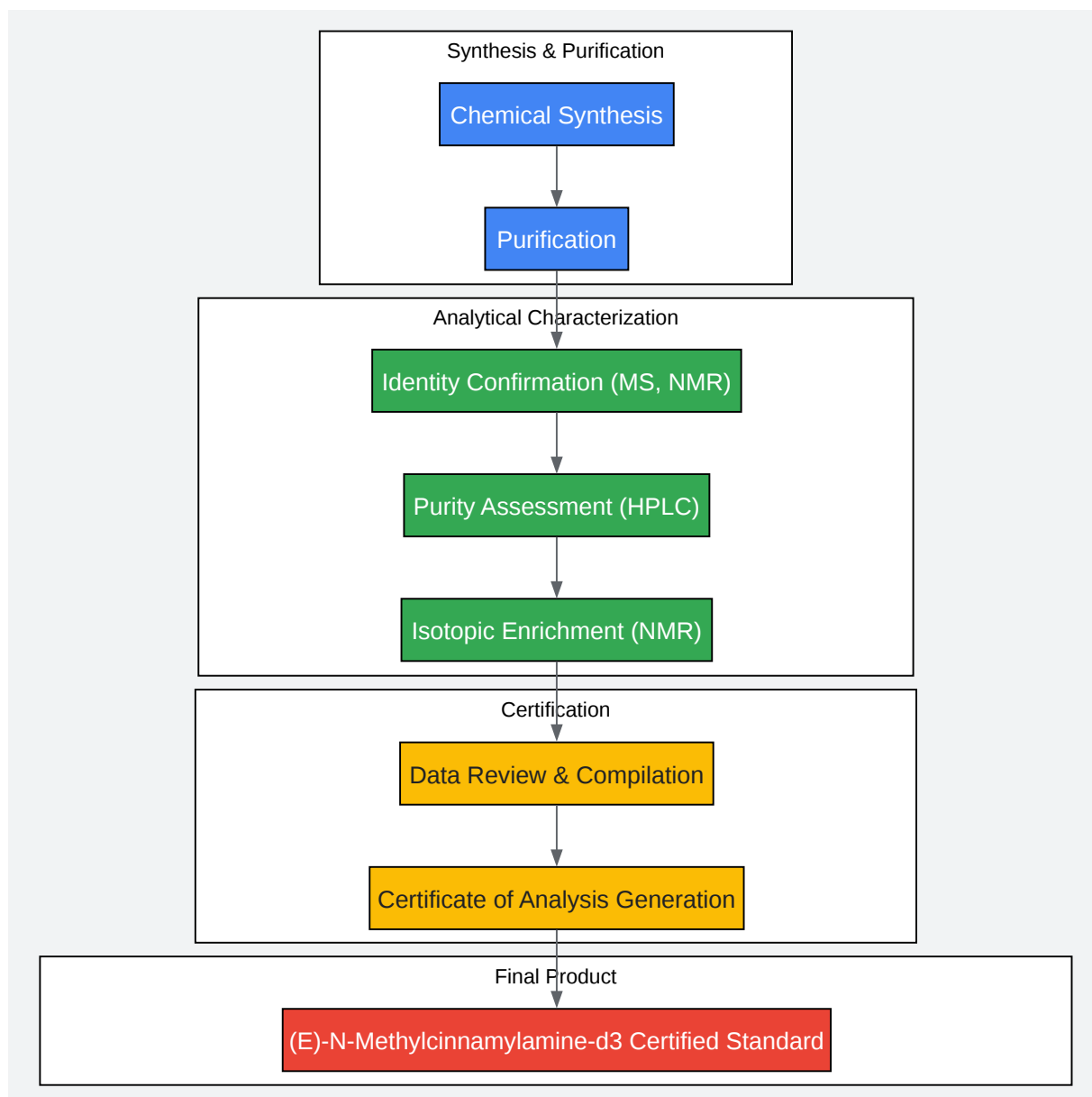
- Detection: UV detection at a wavelength where the cinnamyl chromophore has strong absorbance (e.g., 254 nm).
- Data Analysis: The area of the main peak corresponding to **(E)-N-Methylcinnamylamine-d3** is compared to the total area of all peaks to calculate the purity percentage.

3. Isotopic Enrichment Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the position and extent of deuterium labeling.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Method:
 - Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
 - ¹H NMR: A proton NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the N-methyl protons, compared to the signals of the non-deuterated analog, confirms the high level of deuteration at that position.
 - ¹³C NMR: A carbon-13 NMR spectrum can also be used to observe changes in the carbon signal coupled to deuterium.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the analysis and certification of a deuterated standard like **(E)-N-Methylcinnamylamine-d3**.



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Caption: Workflow for the synthesis and certification of **(E)-N-Methylcinnamylamine-d3**.

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References

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